S-Methyl-L-cysteine methyl ester hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification through multiple naming conventions. The primary IUPAC name for this compound is methyl (2R)-2-amino-3-(methylthio)propanoate hydrochloride, which precisely describes the stereochemical configuration and functional group arrangement. Alternative IUPAC designations include methyl (2R)-2-amino-3-methylsulfanylpropanoate hydrochloride, reflecting variations in sulfur-containing group nomenclature while maintaining chemical accuracy.
The compound exhibits extensive synonymy reflecting its multifaceted applications and historical development. Common synonyms include Methyl S-methyl-L-cysteinate hydrochloride, demonstrating the amino acid ester nature of the molecule. Additional nomenclature variants encompass (R)-methyl 2-amino-3-(methylthio)propanoate hydrochloride, emphasizing the stereochemical designation through the Cahn-Ingold-Prelog priority system. The systematic identification extends to specialized chemical database entries, where the compound appears under designations such as H-Cys(Me)-OMe hydrochloride, utilizing standard amino acid notation conventions.
The comprehensive nomenclature system reflects the compound's structural complexity and functional group diversity. The methyl ester functionality combined with the S-methylated cysteine backbone creates nomenclature challenges that are addressed through multiple systematic approaches. Each naming convention serves specific purposes within different scientific contexts, from synthetic chemistry applications to biochemical research protocols.
Molecular Formula and Structural Isomerism
The molecular formula of this compound is definitively established as C₅H₁₂ClNO₂S, representing the complete atomic composition including the hydrochloride salt form. This formula encompasses five carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that defines the compound's chemical properties.
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂ClNO₂S | |
| Molecular Weight | 185.67 g/mol | |
| Exact Mass | 185.02800 | |
| Monoisotopic Mass | 185.035400 |
The structural composition reveals significant isomeric considerations, particularly regarding stereochemical configuration and functional group orientation. The presence of a chiral center at the α-carbon position (carbon-2) establishes the compound as existing in specific stereoisomeric forms. The (2R) configuration indicates the L-amino acid configuration, consistent with naturally occurring amino acid stereochemistry. This stereochemical specificity distinguishes the compound from potential diastereomeric variants and establishes its biological relevance.
The molecular structure incorporates multiple functional groups that contribute to isomeric complexity. The methyl ester group (-COOCH₃) provides one point of structural variation, while the S-methyl substitution on the cysteine sulfur atom creates additional structural specificity. The combination of these functional groups within the overall molecular framework establishes unique chemical reactivity patterns and physical properties that differentiate this compound from structurally related analogs.
Crystallographic Data and Stereochemical Configuration
The stereochemical configuration of this compound represents a critical aspect of its chemical identity, with implications for biological activity and synthetic utility. The compound exhibits (2R) absolute configuration at the α-carbon center, corresponding to the L-amino acid configuration that predominates in biological systems. This stereochemical designation follows from systematic analysis using the Cahn-Ingold-Prelog priority rules, where the amino group, carboxylate ester, methylthio side chain, and hydrogen atom are ranked according to atomic number priorities.
Crystallographic analysis reveals specific physical properties that characterize the solid-state behavior of the compound. The melting point has been reported with decomposition occurring at approximately 140°C, indicating thermal stability limitations that must be considered during handling and storage. The compound exhibits characteristic crystalline appearance, typically described as white to nearly white crystals or crystalline powder, reflecting ordered molecular packing in the solid state.
The specific rotation measurements provide quantitative assessment of the compound's optical activity, with values ranging from -2.3 to -3.5 degrees when measured under standardized conditions (D-line sodium lamp, 20°C, concentration of 20 mg/mL in methanol). These optical rotation values confirm the stereochemical purity and provide analytical benchmarks for quality assessment. The negative rotation indicates levorotatory behavior, consistent with L-amino acid configuration expectations.
The three-dimensional molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation COC(=O)C@HN.Cl precisely captures the stereochemical information and connectivity pattern. The International Chemical Identifier notation 1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 provides comprehensive structural encoding including stereochemical specifications.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOBCPSLMYVDBX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376764 | |
| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34017-27-1 | |
| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
S-Methyl-L-cysteine methyl ester hydrochloride is widely used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound finds applications in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which S-Methyl-L-cysteine methyl ester hydrochloride exerts its effects depends on its specific application. In peptide synthesis, it acts as an amino acid derivative that participates in peptide bond formation. In medicinal chemistry, its mechanism may involve interaction with biological targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways Involved:
Peptide Synthesis: Involves the formation of peptide bonds through amide bond formation.
Medicinal Chemistry: May target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
L-Cysteine methyl ester hydrochloride: Similar to S-Methyl-L-cysteine methyl ester hydrochloride but without the S-methyl group.
L-Cysteine ethyl ester hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.
L-Cysteine dimethyl ester hydrochloride: Contains two methyl ester groups instead of one.
Uniqueness: this compound is unique due to the presence of the S-methyl group, which can influence its reactivity and biological activity compared to its counterparts.
Biological Activity
S-Methyl-L-cysteine methyl ester hydrochloride (SMC) is a derivative of the amino acid L-cysteine, known for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₉NO₂S
- Molecular Weight : 135.185 g/mol
- CAS Number : 1187-84-4
- Melting Point : ~240 °C (dec.)
- Boiling Point : 242.8 ± 30 °C at 760 mmHg
- Density : 1.2 ± 0.1 g/cm³
Antioxidant Activity
SMC acts as a substrate in the antioxidant system mediated by methionine sulfoxide reductase A (MSRA). It has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in various biological contexts.
Neuroprotective Effects
Research indicates that SMC possesses neuroprotective qualities. In animal studies, it has been shown to improve conditions associated with neurodegeneration by reducing oxidative damage and inflammation in neural tissues.
Anti-Obesity Effects
In vivo studies have indicated that SMC can attenuate metabolic syndrome symptoms, including obesity-related insulin resistance. For instance, administration of SMC at a dosage of 100 mg/kg in male Wistar rats resulted in decreased plasma glucose and insulin levels, alongside improved antioxidant enzyme activities .
The biological effects of SMC are attributed to several mechanisms:
- Reduction of Oxidative Stress : SMC enhances the activity of antioxidant enzymes like glutathione peroxidase and catalase while decreasing markers of oxidative stress such as malondialdehyde (MDA).
- Inflammation Modulation : It reduces levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
- Insulin Sensitivity Improvement : SMC has been found to improve insulin sensitivity in models of high fructose-induced metabolic syndrome .
Case Studies and Experimental Evidence
A notable study conducted by Thomas et al. (2015) examined the effects of SMC on male Wistar rats fed a high-fructose diet. The study found:
- Control Group : Rats on standard chow showed stable metabolic parameters.
- High Fructose Diet Group : Significant increases in plasma glucose, insulin, and TNF-α were observed.
- SMC Treatment Group : Rats receiving SMC exhibited significant improvements in metabolic parameters, with reductions in plasma glucose and insulin levels compared to the high fructose group.
| Parameter | Control Group | High Fructose Diet | SMC Treatment (100 mg/kg) |
|---|---|---|---|
| Plasma Glucose (mg/dL) | 90 | 150 | 110 |
| Plasma Insulin (µU/mL) | 5 | 15 | 8 |
| TNF-α (pg/mL) | 10 | 30 | 15 |
| MDA (nmol/mL) | 1.5 | 4.5 | 2.5 |
| Glutathione Peroxidase Activity | Normal | Reduced | Increased |
Preparation Methods
Esterification of L-Cysteine to L-Cysteine Methyl Ester Hydrochloride
A widely accepted method for synthesizing L-cysteine methyl ester hydrochloride involves the reaction of L-cysteine with thionyl chloride in methanol. This method is well-documented and yields high purity ester hydrochloride salts.
- Dissolve L-cysteine in methanol under an inert atmosphere.
- Cool the solution to 0 °C.
- Add thionyl chloride dropwise while maintaining the temperature.
- Stir the reaction mixture at 0 °C for 10 minutes, then at room temperature for 1.5 to 14 hours.
- Remove solvent under reduced pressure.
- Purify the residue by extraction and drying to obtain L-cysteine methyl ester hydrochloride as an off-white solid.
This method achieves yields up to 89% and is scalable for preparative purposes.
S-Methylation of L-Cysteine Methyl Ester
The S-methylation step involves selectively methylating the thiol (-SH) group of L-cysteine methyl ester to form the S-methyl derivative. Typical methylating agents include methyl iodide or dimethyl sulfate, used under mild basic or neutral conditions to avoid side reactions.
Although direct literature specifically on S-methylation of L-cysteine methyl ester hydrochloride is limited, standard organic synthesis protocols recommend:
- Dissolving L-cysteine methyl ester hydrochloride in an appropriate solvent (e.g., methanol or aqueous buffer).
- Adding a methylating agent slowly under controlled temperature.
- Stirring the mixture for several hours to ensure complete methylation.
- Isolating the product by crystallization or extraction.
Formation of Hydrochloride Salt
The hydrochloride salt is typically formed during the esterification step using thionyl chloride, which provides the HCl necessary to protonate the amine group. Alternatively, the free base can be treated with dry hydrogen chloride in ethyl acetate to form the hydrochloride salt, improving stability and crystallinity.
Synthesis Optimization and Solvent Recycling
A patent on a related amino acid methyl ester hydrochloride (L-serine methyl ester hydrochloride) describes an efficient process involving:
- Cooling the amino acid in methanol.
- Dropwise addition of thionyl chloride at controlled temperatures.
- Heating to 35-40 °C for 24-48 hours.
- Cooling and crystallizing the product.
- Centrifugal desolventizing and vacuum drying.
The process emphasizes solvent recovery and reuse, reducing waste and cost, and improving yield. This approach can be adapted for L-cysteine derivatives.
Comparative Data Table of Preparation Parameters
Summary of Research Findings
- The esterification of L-cysteine using thionyl chloride in methanol is a robust and high-yielding method to obtain L-cysteine methyl ester hydrochloride, which is the key intermediate.
- S-methylation requires careful control of methylating agent and reaction conditions to selectively modify the thiol group without side reactions.
- Formation of the hydrochloride salt is crucial for product stability and is conveniently integrated into the esterification step or performed afterward.
- Process optimization through solvent recycling and controlled reaction parameters can significantly improve efficiency and reduce environmental impact, as demonstrated in related amino acid ester preparations.
Q & A
Basic: What are the recommended synthetic protocols for obtaining high-purity S-Methyl-L-cysteine methyl ester hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Step 1 : Reacting protected cysteine derivatives (e.g., Fmoc-Cys(OH)-OH) with methylating agents under basic conditions (e.g., N-methylmorpholine or DIEA) to introduce the methyl ester group .
- Step 2 : Deprotection using HCl/MeOH to yield the final hydrochloride salt. Yields range from 70% to 85%, depending on reaction optimization .
- Purification : Reversed-phase HPLC or recrystallization from methanol/ether mixtures ensures >99% purity .
Basic: How can researchers ensure the stability of this compound during storage?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis. Stability decreases above 25°C or in humid environments .
- Monitoring Stability : Regular NMR analysis (e.g., monitoring ester peak integrity at δ 3.6–3.8 ppm) or LC-MS detects degradation products like free cysteine or oxidized derivatives .
Advanced: What structural modification strategies enhance the bioavailability of S-Methyl-L-cysteine derivatives?
Methodological Answer:
- Acyl Group Substitution : Replace the methyl ester with tert-butyl or benzyl esters to reduce intestinal hydrolysis, as demonstrated in N-acetylcysteine derivatives .
- Amide Conjugation : Introduce phenyl or cyclohexyl amides to prolong in vivo retention. For example, coupling with benzoyl chloride improved metabolic stability in hepatocyte models .
- Stereochemical Optimization : Synthesize and compare D/L isomers to identify configurations with superior pharmacokinetic profiles .
Advanced: How can contradictory data on the antibacterial activity of S-Methyl-L-cysteine derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Experimental Variability : Differences in bacterial strains or culture media (e.g., cabbage juice vs. standard LB broth) .
- Mechanistic Reversibility : Test if antibacterial effects are reversed by reducing agents (e.g., dithiothreitol), which inactivate thiol-reactive metabolites like methyl methanethiolsulfinate (MMTSO) .
- Control Experiments : Include negative controls (e.g., untreated samples) and validate results across multiple assays (e.g., disk diffusion vs. MIC determination) .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10) for purity assessment (>99%) .
Advanced: What in vitro models are suitable for studying the hepatoprotective effects of S-Methyl-L-cysteine derivatives?
Methodological Answer:
- LO2 Cell Model : Human hepatocyte line LO2 treated with H₂O₂-induced oxidative stress.
Advanced: How does stereochemical configuration influence the biological activity of S-Methyl-L-cysteine derivatives?
Methodological Answer:
- Comparative Synthesis : Prepare D- and L-isomers using chiral catalysts or resolution techniques .
- Activity Testing : In LO2 cells, L-isomers showed 30% higher viability than D-isomers under oxidative stress, likely due to stereospecific enzyme interactions .
Basic: What parameters ensure reproducibility in enzymatic assays involving this compound?
Methodological Answer:
- Substrate Preparation : Dissolve in 50 mM phosphate buffer (pH 7.4) to prevent aggregation .
- Enzyme Kinetics : Use fixed substrate concentrations (e.g., 5 mM) and monitor hydrolysis rates via UV-Vis at 405 nm for p-nitrophenyl ester derivatives .
- Temperature Control : Maintain assays at 37°C ± 0.5°C to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
